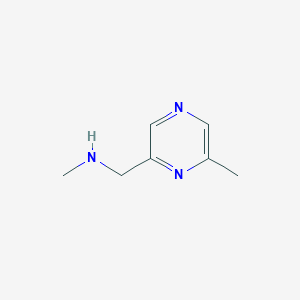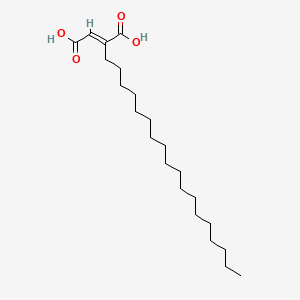
2-Octadecylfumaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecylfumaric acid is an organic compound with the molecular formula C22H40O4 It is a derivative of fumaric acid, characterized by the presence of an octadecyl group attached to the fumaric acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octadecylfumaric acid can be synthesized through the esterification of fumaric acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octadecylfumaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the fumaric acid moiety to a single bond, forming saturated derivatives.
Substitution: The octadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Octadecylsuccinic acid
Reduction: Octadecylbutanedioic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Octadecylfumaric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 2-Octadecylfumaric acid involves its interaction with cellular components and enzymes. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octadecylsuccinic acid
- Octadecylmaleic acid
- Octadecylbutanedioic acid
Uniqueness
2-Octadecylfumaric acid is unique due to its specific structural features, including the presence of a fumaric acid moiety and a long octadecyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
94213-56-6 |
|---|---|
Formule moléculaire |
C22H40O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(E)-2-octadecylbut-2-enedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h19H,2-18H2,1H3,(H,23,24)(H,25,26)/b20-19+ |
Clé InChI |
DORSXXCBNVVKKP-FMQUCBEESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC/C(=C\C(=O)O)/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)
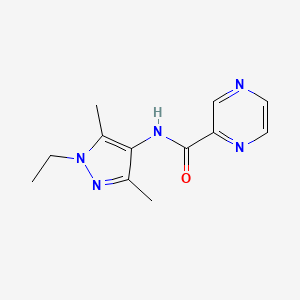
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)

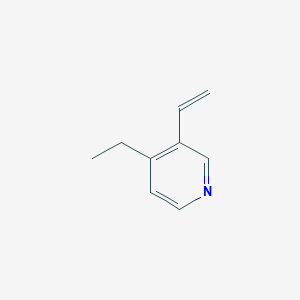


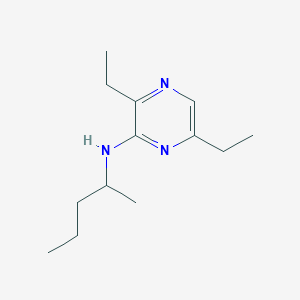

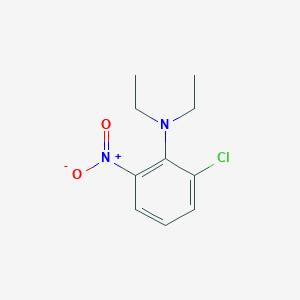
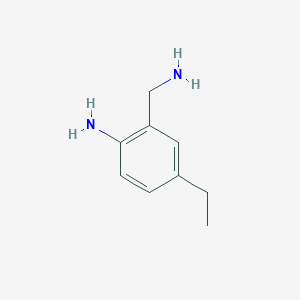
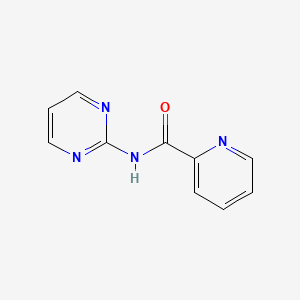
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
